4-(Azidomethyl)piperidin-4-ol;hydrochloride
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Overview
Description
This compound is particularly valuable in fields such as drug synthesis, photochemistry, and material science.
Mechanism of Action
Target of Action
The primary target of 4-(Azidomethyl)piperidin-4-ol hydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction, a common feature of most CCR5 antagonists . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor disrupts the pathway of HIV-1 entry into cells . This disruption prevents macrophagetropic (R5) HIV-1 strains from infecting cells that express CCR5 . The downstream effect of this action is a slower progression to AIDS and a better response to treatment in infected individuals .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, 4-(Azidomethyl)piperidin-4-ol hydrochloride prevents HIV-1 from entering cells . This action can slow the progression of AIDS and improve the response to treatment in infected individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)piperidin-4-ol;hydrochloride typically involves the reaction of piperidin-4-ol with azidomethyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the azidomethyl group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)piperidin-4-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-(Azidomethyl)piperidin-4-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and materials.
Biology: The compound is employed in the study of biological processes and as a tool for labeling and tracking biomolecules.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is utilized in the production of advanced materials and as a reagent in various industrial processes
Comparison with Similar Compounds
4-(Azidomethyl)piperidin-4-ol;hydrochloride can be compared with other azido-containing compounds, such as:
4-Azidomethylpiperidine: Similar structure but lacks the hydroxyl group.
Azidomethylbenzene: Contains an azido group attached to a benzene ring.
Azidomethylcyclohexane: Features an azido group on a cyclohexane ring.
The uniqueness of this compound lies in its combination of the azido group with a piperidin-4-ol backbone, providing distinct reactivity and stability.
Properties
IUPAC Name |
4-(azidomethyl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.ClH/c7-10-9-5-6(11)1-3-8-4-2-6;/h8,11H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUXTCMXMVXAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN=[N+]=[N-])O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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